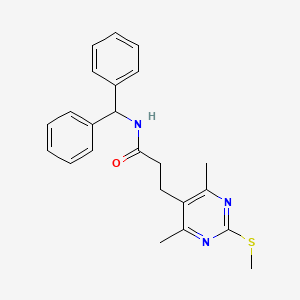

N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Description

Chemical Classification and Structural Significance

N-Benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its structure features three critical components:

- Pyrimidine Core : The 4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl moiety introduces steric and electronic modifications. The methyl groups at positions 4 and 6 enhance lipophilicity, while the methylsulfanyl (SCH$$_3$$) group at position 2 contributes to electron-donating effects and potential metabolic stability.

- Propanamide Linkage : The propanamide chain (-CH$$2$$-CH$$2$$-CONH-) bridges the pyrimidine core to the benzhydryl group, enabling conformational flexibility and hydrogen-bonding interactions.

- Benzhydryl Substituent : The N-benzhydryl group (diphenylmethyl) introduces significant steric bulk and aromaticity, which may influence binding affinity in biological systems or modulate solubility.

This trifunctional architecture underscores the compound’s versatility in chemical reactivity. For instance, the methylsulfanyl group can undergo oxidation to sulfoxides or sulfones, while the benzhydryl moiety may participate in π-π stacking interactions. Such features make it a candidate for further derivatization in drug discovery or materials science.

Properties

IUPAC Name |

N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-16-20(17(2)25-23(24-16)28-3)14-15-21(27)26-22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,22H,14-15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFKROTVGLYGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide can be achieved through a multi-step process involving the formation of the pyrimidine ring followed by the introduction of the benzhydryl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can enhance the compound’s ability to cross biological membranes, while the pyrimidine ring can interact with specific binding sites, modulating biological activity. Detailed studies using techniques like dynamic NMR and DFT calculations can provide insights into the conformational behavior and rotational barriers of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1. Sulfamoylphenyl Propanamides (Compounds 5a–5d, )

Compounds 5a–5d feature a sulfamoylphenyl group linked to the propanamide chain, with varying aliphatic acyl chains (C4–C7). Key differences from the target compound include:

- Substituent Effects : The methylsulfanyl group on the pyrimidine may enhance electron-withdrawing effects compared to the sulfamoyl group, influencing reactivity and binding affinity.

Physical Properties :

The inverse relationship between alkyl chain length and melting point in 5a–5d suggests that bulkier substituents (e.g., benzhydryl) in the target compound may elevate its melting point compared to aliphatic analogs.

2.1.2. Heterocyclic Propanamides (Compounds 9–12, )

Compounds 9–12 incorporate nitrogen-rich heterocycles (indole, imidazole, thiazole) into the propanamide scaffold. For example:

- Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide.

- Compound 12: 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide .

Key Comparisons :

- Bioisosteric Potential: The pyrimidine ring in the target compound may mimic the indole or imidazole rings in 9–12 for receptor binding but with distinct electronic profiles due to methylsulfanyl and dimethyl substitutions.

- Solubility: The polar sulfamoyl or amino groups in 9–12 likely enhance aqueous solubility compared to the hydrophobic benzhydryl group in the target compound.

2.1.3. Stereochemically Complex Propanamides (Compounds m, n, o, ) Compounds m, n, and o in are stereoisomers with phenoxyacetamido, hydroxy, and tetrahydropyrimidinyl substituents. For example:

- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .

Key Comparisons :

- Stereochemical Influence : The target compound’s activity (if any) may depend on planar pyrimidine geometry, whereas compounds m–o rely on chiral centers for target engagement.

- Bulk and Flexibility : The branched tetrahydropyrimidinyl group in m–o contrasts with the rigid pyrimidine ring in the target compound, affecting conformational freedom and binding kinetics.

Metabolic and Reactivity Considerations

- Methylsulfanyl Group: The 2-methylsulfanyl substituent in the target compound may act as a leaving group or participate in metabolic oxidation, contrasting with the stable sulfamoyl group in 5a–5d or amino groups in 9–12 .

- Benzhydryl Group : The bulky diphenylmethyl moiety could reduce metabolic clearance compared to smaller substituents in analogs, extending half-life .

Biological Activity

N-benzhydryl-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article delves into its molecular characteristics, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various biological pathways. The pyrimidine ring structure is known to influence enzyme inhibition and receptor binding. Specifically, compounds with similar structures have been reported to act as inhibitors for certain kinases and enzymes involved in cancer progression.

Biological Activity

-

Anticancer Properties:

- Research indicates that compounds with similar amide and pyrimidine structures exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. This is often mediated through the modulation of cell cycle progression and apoptosis induction.

-

Enzyme Inhibition:

- The compound may serve as an inhibitor for specific enzymes such as ERK1/2, which are critical in the MAPK signaling pathway associated with cell growth and differentiation. Inhibitors of ERK1/2 have shown promise in treating cancers characterized by aberrant signaling through this pathway.

-

Antimicrobial Activity:

- Preliminary studies suggest that related compounds demonstrate antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Case Studies

-

In vitro Studies:

- A study conducted on the cytotoxic effects of N-benzhydryl derivatives showed that the compound significantly reduced cell viability in MCF-7 cells at concentrations above 10 µM, indicating a dose-dependent response.

-

Molecular Docking Studies:

- Computational docking studies revealed that this compound binds effectively to the active site of ERK1/2, suggesting a strong potential for enzyme inhibition.

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induction of apoptosis |

| Anticancer | A549 | 15 | Cell cycle arrest |

| Enzyme Inhibition | ERK1/2 | 12 | Competitive inhibition |

| Antimicrobial | Staphylococcus aureus | 20 | Disruption of bacterial cell wall |

Q & A

Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging?

- Feasibility :

- Labeling strategy : Introduce via nucleophilic substitution at the pyrimidine’s 2-position using K/Kryptofix .

- In vivo validation**: Biodistribution studies in murine models to assess brain permeability and retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.